5-Bromopentane-1-sulfonyl chloride
Overview
Description
5-Bromopentane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H10BrClO2S. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by the presence of a bromine atom and a sulfonyl chloride group attached to a pentane backbone, making it a valuable reagent in organic chemistry.
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with nucleophiles, such as amines or alcohols .
Mode of Action
5-Bromopentane-1-sulfonyl chloride likely undergoes a nucleophilic substitution reaction, specifically an S_N2 mechanism . In this process, a nucleophile (such as an amine or alcohol) attacks the electrophilic carbon attached to the sulfonyl chloride group, leading to the displacement of the chloride ion .
Biochemical Pathways
The compound’s reactivity suggests it could participate in various biochemical transformations involving nucleophilic substitution reactions .
Pharmacokinetics
The compound’s reactivity suggests it could be rapidly metabolized in biological systems .
Result of Action
Given its reactivity, it could potentially form various products depending on the nucleophiles present in the biological system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles, pH, temperature, and solvent can all impact the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopentane-1-sulfonyl chloride typically involves the reaction of 5-bromopentane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{5-Bromopentane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Reduction: The compound can be reduced to 5-bromopentane-1-sulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
5-Bromopentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
5-Bromopentane: Lacks the sulfonyl chloride group and is less reactive in nucleophilic substitution reactions.
Pentane-1-sulfonyl Chloride: Lacks the bromine atom, making it less versatile in certain synthetic applications.
5-Chloropentane-1-sulfonyl Chloride: Contains a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
Uniqueness: 5-Bromopentane-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group. This combination imparts distinct reactivity and selectivity, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
5-bromopentane-1-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrClO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHNXHFMUOSOKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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